N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide
N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of N-Boc-5-bromoanthranilic acid, a key intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the versatile Boc-protecting group make this molecule a valuable building block for the creation of complex heterocyclic scaffolds and novel therapeutic agents.
Core Chemical Properties
N-Boc-5-bromoanthranilic acid, also known as 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances its utility in multi-step syntheses by preventing unwanted side reactions. While specific experimental data for N-Boc-5-bromoanthranilic acid is not extensively published, its properties can be inferred from its constituent parts: 5-bromoanthranilic acid and the N-Boc protecting group.
Physical and Chemical Data
The following tables summarize the known physical and chemical properties of the parent compound, 5-bromoanthranilic acid, and provide expected values for N-Boc-5-bromoanthranilic acid based on related structures.
Table 1: Physical Properties of 5-Bromoanthranilic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Melting Point | 218-219 °C | [1] |
| Appearance | Crystals | [1] |
| Solubility | Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone. | [1] |
Table 2: Predicted and Analogous Data for N-Boc-5-bromoanthranilic Acid
| Property | Predicted/Analogous Value | Notes |
| Molecular Formula | C₁₂H₁₄BrNO₄ | - |
| Molecular Weight | 316.15 g/mol | - |
| Melting Point | Expected to be lower than the parent amine due to the bulky Boc group. For comparison, N-Boc-glycine has a melting point of 86-89 °C.[3] | This is an estimation. |
| Solubility | Expected to have increased solubility in non-polar organic solvents compared to the parent amine. | The Boc group increases lipophilicity. |
Synthesis and Experimental Protocols
The synthesis of N-Boc-5-bromoanthranilic acid is typically achieved in a two-step process from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid
This protocol is based on the established method of bromination of anthranilic acid.[4]
Materials:
-
Anthranilic acid
-
Glacial acetic acid
-
Bromine
-
Benzene
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve anthranilic acid in glacial acetic acid and cool the solution to below 15 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.
-
A thick white precipitate of the hydrobromide salts of mono- and di-bromo anthranilic acids will form.
-
Filter the product and wash with benzene.
-
To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid and filter while hot.
-
Extract the insoluble residue with boiling water twice more.
-
Cool the combined filtrates to precipitate 5-bromoanthranilic acid as white, glistening crystals.
-
Filter the crystals, wash with cold water, and dry.
Experimental Protocol 2: N-Boc Protection of 5-Bromoanthranilic Acid
This is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids.
Materials:
-
5-Bromoanthranilic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (or other suitable base like triethylamine)
-
Dioxane (or other suitable solvent like THF or tert-butanol)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve 5-bromoanthranilic acid in a mixture of dioxane and 1M sodium hydroxide solution at 0 °C (ice bath).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify with 1M hydrochloric acid to a pH of 2-3.
-
A white precipitate of N-Boc-5-bromoanthranilic acid should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The chemical reactivity of N-Boc-5-bromoanthranilic acid is dictated by the three main functional groups: the carboxylic acid, the N-Boc protected amine, and the aryl bromide.
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Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. This allows for the coupling of N-Boc-5-bromoanthranilic acid with various amines, alcohols, and other nucleophiles, making it a valuable building block in peptide synthesis and the construction of more complex molecules.
-
N-Boc Protected Amine: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[5] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to reveal the free amine.[5] This orthogonality makes it an excellent choice for protecting the amino group during modifications at other parts of the molecule.
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the 5-position of the anthranilic acid scaffold, enabling the synthesis of diverse compound libraries for drug discovery.
The combination of these reactive sites makes N-Boc-5-bromoanthranilic acid a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones, benzodiazepines, and other structures of medicinal interest.[4]
Visualizing the Synthetic Pathway and Logic
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical relationships of the functional groups in N-Boc-5-bromoanthranilic acid.
Caption: Synthetic pathway to N-Boc-5-bromoanthranilic acid.
Caption: Reactivity map of N-Boc-5-bromoanthranilic acid.
Spectroscopic Data (Analogous Compounds)
¹H NMR: For a similar compound, N-Boc-5-hydroxyanthranilic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm), a singlet for the Boc group protons at approximately 1.5 ppm, and a broad singlet for the NH proton.[6] The bromine atom in N-Boc-5-bromoanthranilic acid would influence the chemical shifts and coupling patterns of the aromatic protons.
IR Spectroscopy: The IR spectrum of N-Boc-5-bromoanthranilic acid is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1720 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1700 cm⁻¹). The O-H stretch of the carboxylic acid would be a broad band in the region of 2500-3300 cm⁻¹. For comparison, the IR spectrum of N-Boc-glycine shows similar characteristic peaks.[7]
Conclusion
N-Boc-5-bromoanthranilic acid is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for a wide range of chemical transformations in a controlled manner. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which can aid researchers and scientists in the design and execution of novel synthetic strategies for the development of new chemical entities.
